BenchChemオンラインストアへようこそ!

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide

RORγt inverse agonism Physicochemical properties Autoimmune disease

N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide (CAS 1005301-23-4) is a synthetic small molecule belonging to the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline class. Its core scaffold is shared with clinically investigated RORγt inverse agonists (e.g., GSK2981278) and preclinical OGG1 and γ-secretase inhibitors.

Molecular Formula C19H22N2O3S
Molecular Weight 358.46
CAS No. 1005301-23-4
Cat. No. B2858564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide
CAS1005301-23-4
Molecular FormulaC19H22N2O3S
Molecular Weight358.46
Structural Identifiers
SMILESCCCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
InChIInChI=1S/C19H22N2O3S/c1-2-7-19(22)20-16-12-11-15-8-6-13-21(18(15)14-16)25(23,24)17-9-4-3-5-10-17/h3-5,9-12,14H,2,6-8,13H2,1H3,(H,20,22)
InChIKeyRXHPESZZABFUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide (CAS 1005301-23-4): Structural and Pharmacological Context for Procurement


N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide (CAS 1005301-23-4) is a synthetic small molecule belonging to the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline class. Its core scaffold is shared with clinically investigated RORγt inverse agonists (e.g., GSK2981278) and preclinical OGG1 and γ-secretase inhibitors [1][2]. The compound features a butyramide substituent at the 7-position of the tetrahydroquinoline ring, differentiating it from other analogs within this pharmacologically validated scaffold [3].

Why a Generic 1-(Phenylsulfonyl)-tetrahydroquinoline Cannot Substitute for 1005301-23-4 in Specialized Research


The 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold supports diverse biological activities—RORγt inverse agonism, OGG1 inhibition, γ-secretase modulation—that are exquisitely sensitive to the nature and position of ring substituents. For example, in the RORγt series, the replacement of the GSK2981278 side chain with a simpler 7-butyramide results in a substantially lower molecular weight (358.5 vs 461.6 g/mol), reduced lipophilicity (XLogP3 3 vs 4.9), and fewer rotatable bonds (5 vs 10) [1][2]. These physicochemical differences directly influence solubility, permeability, and off-target binding profiles, making simple interchange of core-matched analogs unreliable for reproducible research [1].

Quantifiable Differentiation Evidence for 1005301-23-4 Against Key Scientific Comparators


Physicochemical Profile Differentiation vs. GSK2981278 (RORγt Inverse Agonist)

Relative to the clinical-stage RORγt inverse agonist GSK2981278, 1005301-23-4 exhibits a 22% lower molecular weight, ~1.9-unit lower XLogP3, and half the number of rotatable bonds, predicting improved aqueous solubility and membrane permeation potential [1][2]. These computed property differences are consistent with the scaffold-optimization strategy reported for this chemical series, where reduced lipophilicity and molecular weight were critical to achieving oral bioavailability improvements (e.g., D4 vs GSK2981278: F = 48.1% vs 6.2% in mice) [1].

RORγt inverse agonism Physicochemical properties Autoimmune disease

Phenylsulfonyl-tetrahydroquinoline Scaffold Validation Across Three Distinct Target Classes

The 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline core is pharmacologically validated across multiple unrelated target families. RORγt inverse agonists based on this scaffold (e.g., D4) achieved IC₅₀ values in the nanomolar range in Th17 cell differentiation assays [1]. Tetrahydroquinoline sulfonamides SU0268 and SU0383 inhibit human OGG1 DNA glycosylase with potency demonstrated from 0.05–10 µM in gas chromatography–tandem mass spectrometry excision assays [2]. γ-Secretase inhibitor THQ sulfonamides have been reported in the primary medicinal chemistry literature [3]. 1005301-23-4, as a distinct substitution variant within this scaffold, represents a chemogenomic probe for interrogating the selectivity determinants across these target classes.

Target class selectivity Chemogenomics Polypharmacology

Verified Purity and Batch-to-Batch Characterization for Reproducible Research

Vendor-certified purity of 98% is supported by NMR, HPLC, and GC batch analysis, ensuring batch-to-batch consistency for assay development . In contrast, many closely related tetrahydroquinoline sulfonamide analogs are available only at lower purity (<95%) or lack multi-method characterization , introducing confounding variability into biological studies.

Analytical chemistry Quality control Reproducibility

Optimal Research Application Scenarios for 1005301-23-4 Based on Proven Differentiation


RORγt Inverse Agonist Hit-to-Lead Optimization

1005301-23-4 serves as a simplified scaffold analog to GSK2981278, enabling systematic SAR exploration at the 7-position. Its lower molecular weight and lipophilicity are predicted to improve in vitro solubility, making it suitable for cell-based Th17 differentiation assays to establish baseline occupancy and selectivity [1].

Chemogenomic Selectivity Profiling Across DNA Repair and Nuclear Receptor Targets

Given the scaffold's validated engagement of RORγt, OGG1, and γ-secretase, 1005301-23-4 is an ideal candidate for broad-panel selectivity screening. Its distinct butyramide substituent may confer a unique selectivity fingerprint compared to previously profiled THQ sulfonamides, facilitating target deconvolution in phenotypic screening campaigns [1][2].

Disease-Relevant In Vitro Pharmacology for Autoimmune Indications

The tetrahydroquinoline scaffold has demonstrated efficacy in mouse models of rheumatoid arthritis and psoriasis via RORγt inverse agonism. 1005301-23-4 can be employed as a physicochemical comparator to benchmark the influence of the 7-acyl group on in vitro target engagement, cytokine suppression (IL-17A), and early ADME parameters prior to rodent PK studies [1].

Quote Request

Request a Quote for N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.